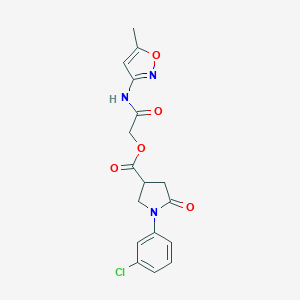
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CMI, and it is a derivative of pyrrolidine. CMI has been synthesized using various methods, and it has been found to have promising scientific research applications.
Mechanism of Action
The mechanism of action of CMI is not fully understood. However, it is believed that CMI inhibits the activity of enzymes involved in various biological processes. CMI has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been found to improve cognitive function.
Biochemical and Physiological Effects:
CMI has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which has been found to improve cognitive function. CMI has also been found to have antimicrobial properties, which make it a potential candidate for the development of antibacterial agents. It has been found to have anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory agents.
Advantages and Limitations for Lab Experiments
CMI has several advantages and limitations when used in lab experiments. One advantage of CMI is that it is readily available and can be synthesized using various methods. CMI is also stable under various conditions, which makes it a suitable candidate for use in lab experiments. However, one limitation of CMI is that its mechanism of action is not fully understood. This makes it difficult to determine its precise effects on biological systems.
Future Directions
There are several future directions for the use of CMI in scientific research. One future direction is the development of CMI-based antibacterial agents. Another future direction is the development of CMI-based anti-inflammatory agents. CMI has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the potential applications of CMI in these areas.
Synthesis Methods
The synthesis of CMI can be achieved through various methods. One such method involves the reaction of 1-(3-chlorophenyl) pyrrolidine-3-carboxylic acid with methyl isoxazole-5-carboxylate and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 3-chloro-1-(methylsulfonyl)pyrrolidine with 5-methylisoxazole-3-carboxylic acid and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide. These methods have been found to yield high-quality CMI.
Scientific Research Applications
CMI has been found to have potential applications in scientific research. It has been used as a starting material for the synthesis of various other compounds. CMI has been found to have antimicrobial properties, and it has been used in the development of antibacterial agents. It has also been used in the development of anti-inflammatory agents. CMI has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
1-(3-Chloro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester |
|---|---|
Molecular Formula |
C17H16ClN3O5 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H16ClN3O5/c1-10-5-14(20-26-10)19-15(22)9-25-17(24)11-6-16(23)21(8-11)13-4-2-3-12(18)7-13/h2-5,7,11H,6,8-9H2,1H3,(H,19,20,22) |
InChI Key |
RPDGMFLMKBYMTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)